molecular formula C14H14O4 B102272 2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)- CAS No. 19380-05-3

2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-

Cat. No. B102272
CAS RN: 19380-05-3
M. Wt: 246.26 g/mol
InChI Key: UJSHBYQGQRPVNO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)- is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Phytotoxic Compounds Research

Research has identified phytotoxic compounds in Prionosciadium watsoni, including variants of 2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one. These compounds showed phytotoxic activity on various plant species and modified the electrophoretic mobility of calmodulin, a protein involved in calcium signaling (Valencia-Islas et al., 2002).

Synthesis Research

The compound has been involved in synthetic chemistry research. For instance, a novel synthesis method was developed for dihydropyranoflavonols, which are structurally related to 2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one (Takkellapati et al., 1985).

Crystal Structure Analysis

Studies have been conducted on the crystal structure of related compounds, providing insights into their molecular configurations and potential applications in material science or pharmaceuticals (Goswami et al., 2006).

Molecular Structure Studies

Research on the molecular structures of isomeric pyranocoumarins, which are structurally related to 2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, has been conducted. This research provides valuable insights into the structure and properties of these compounds, which can have implications in various scientific fields (Vittal et al., 1998).

properties

CAS RN

19380-05-3

Product Name

2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

(9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one

InChI

InChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3/t11-/m1/s1

InChI Key

UJSHBYQGQRPVNO-LLVKDONJSA-N

Isomeric SMILES

CC1([C@@H](CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C

SMILES

CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C

Canonical SMILES

CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-
Reactant of Route 2
2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-
Reactant of Route 3
2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-
Reactant of Route 4
2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-
Reactant of Route 5
2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-
Reactant of Route 6
2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.